molecular formula C22H23N3O7 B3879862 N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide

N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B3879862
M. Wt: 441.4 g/mol
InChI Key: CPIIUDXBOZAHQV-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a morpholine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the nitrophenyl intermediate: This step involves nitration of a dimethoxybenzene derivative to introduce the nitro group.

    Formation of the enone intermediate: The nitrophenyl intermediate undergoes a Claisen-Schmidt condensation with an appropriate aldehyde to form the enone structure.

    Morpholine addition: The enone intermediate reacts with morpholine under basic conditions to introduce the morpholine ring.

    Formation of the final product: The morpholine-containing intermediate is then coupled with benzoyl chloride in the presence of a base to form the final benzamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The enone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Formation of the alcohol derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. The benzamide moiety can further enhance binding affinity to target proteins or enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-piperidin-4-yl-3-oxoprop-1-en-2-yl]benzamide: Similar structure but with a piperidine ring instead of morpholine.

    N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-pyrrolidin-4-yl-3-oxoprop-1-en-2-yl]benzamide: Similar structure but with a pyrrolidine ring instead of morpholine.

Uniqueness

N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide is unique due to the presence of the morpholine ring, which can impart different physicochemical properties and biological activities compared to its analogs

Properties

IUPAC Name

N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O7/c1-30-19-13-16(18(25(28)29)14-20(19)31-2)12-17(22(27)24-8-10-32-11-9-24)23-21(26)15-6-4-3-5-7-15/h3-7,12-14H,8-11H2,1-2H3,(H,23,26)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIIUDXBOZAHQV-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C(C(=O)N2CCOCC2)NC(=O)C3=CC=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C(\C(=O)N2CCOCC2)/NC(=O)C3=CC=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 3
Reactant of Route 3
N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 4
Reactant of Route 4
N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 5
Reactant of Route 5
N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 6
Reactant of Route 6
N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.